molecular formula C21H17ClN4O2 B2925779 (E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 463358-21-6

(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2925779
CAS No.: 463358-21-6
M. Wt: 392.84
InChI Key: YEPVRMSNNCGTNM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

One primary application of compounds with similar structures involves the synthesis of novel heterocyclic compounds. For instance, El-Agrody et al. (2001) detailed the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives starting from compounds with a similar base structure. These synthesized compounds were evaluated for their antimicrobial activities, showcasing their potential utility in developing new antimicrobial agents (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Antinociceptive and Anti-inflammatory Properties

Compounds with a chlorophenyl and furanyl component have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Selvam et al. (2012) synthesized a series of thiazolopyrimidine derivatives and assessed their effects, finding significant antinociceptive and anti-inflammatory activities in certain derivatives. This research demonstrates the potential of such compounds in developing new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial and Anticancer Agents

Furthermore, compounds featuring chlorophenyl and furanyl groups have been explored for their antimicrobial and anticancer activities. For example, Hafez, El-Gazzar, and Al-Hussain (2016) reported on the synthesis of novel pyrazole derivatives with pyrazolyl and pyrimidinone moieties, which exhibited promising antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. This underscores the potential application of these compounds in the development of new treatments for various cancers and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-2-10-26-20(14)25-19(24-12-17-5-3-11-28-17)18(21(26)27)13-23-16-8-6-15(22)7-9-16/h2-11,13,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVRMSNNCGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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